![molecular formula C17H16N2O B12048207 2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)
2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a pyrrolidine ring are fused together through a spiro carbon atom. This compound is of significant interest due to its presence in various biologically active natural products and pharmaceuticals. The spirocyclic framework is known for its rigidity and three-dimensionality, which often translates to enhanced biological activity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. One common method is the reaction of azomethine ylides, generated in situ from secondary α-amino acids (such as proline or sarcosine) and dialkyl acetylenedicarboxylate, with 3-methyleneoxindoles . This reaction is usually carried out in refluxing ethanol and results in high yields and diastereoselectivity.
Industrial Production Methods
While specific industrial production methods for 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or reduce any unsaturated bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and natural product analogs.
Medicine: Due to its biological activities, it is explored as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with various molecular targets. The spirocyclic framework allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, in anticancer research, it might inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar structure but with different substitution patterns.
Spiro[indoline-3,3’-pyrrolizine]: Another spirocyclic compound with a pyrrolizine ring instead of a pyrrolidine ring.
Spiropyrans: Compounds with a spirocyclic framework that exhibit photochromic properties.
Uniqueness
2’-Phenylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific substitution pattern and the presence of both indoline and pyrrolidine rings. This combination imparts distinct biological activities and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
2'-phenylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C17H16N2O/c20-16-17(13-8-4-5-9-14(13)19-16)10-11-18-15(17)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2,(H,19,20) |
InChI Key |
GSGZVMALTPALHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C12C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



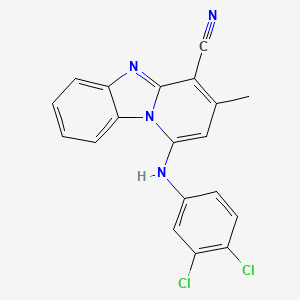

![(5E)-5-[2-(allyloxy)benzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12048145.png)
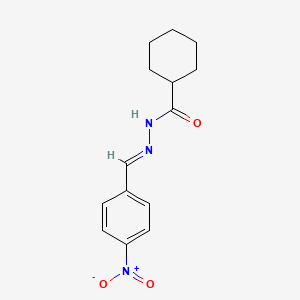
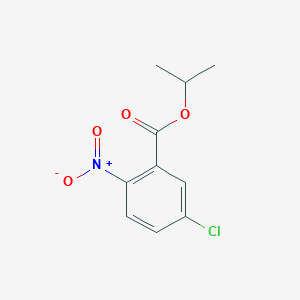
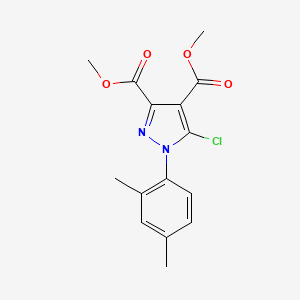
![N-(4-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048172.png)
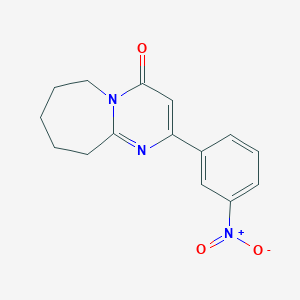
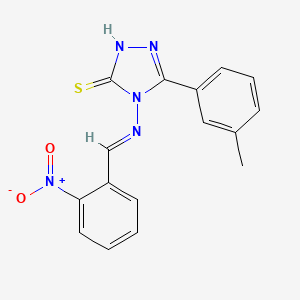
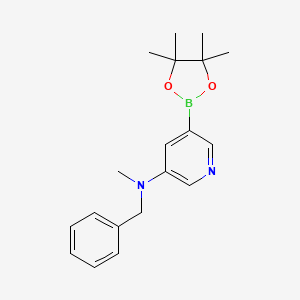
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)


